molecular formula C20H27F3N4O7 B150687 TFA-aha-dU CAS No. 252337-58-9

TFA-aha-dU

Cat. No.: B150687
CAS No.: 252337-58-9
M. Wt: 492.4 g/mol
InChI Key: CSMRZKBUOFUSRQ-JHCHYBNPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TFA-aha-dU typically involves the following steps:

    Starting Material: The synthesis begins with deoxyuridine, a naturally occurring nucleoside.

    Trifluoroacetylation: The hydroxyl group at the alpha position of deoxyuridine is protected using a trifluoroacetyl group. This step is usually carried out using trifluoroacetic anhydride in the presence of a base such as pyridine.

    Hydroxylation: The protected deoxyuridine undergoes hydroxylation at the alpha position to introduce the alpha-hydroxy group. This step can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Batch Processing: Large quantities of deoxyuridine are processed in batch reactors.

    Continuous Flow Chemistry: Continuous flow reactors are employed to enhance reaction efficiency and yield.

    Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

TFA-aha-dU undergoes various chemical reactions, including:

    Oxidation: The alpha-hydroxy group can be oxidized to form an alpha-keto group.

    Reduction: The trifluoroacetyl group can be reduced to yield the corresponding alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: The major product is alpha-keto-deoxyuridine.

    Reduction: The major product is alpha-hydroxy-deoxyuridine.

    Substitution: The major products depend on the substituent introduced, such as methoxy-deoxyuridine or tert-butoxy-deoxyuridine.

Scientific Research Applications

TFA-aha-dU has several scientific research applications:

    Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination.

    Anticancer Research: It is investigated for its ability to interfere with DNA synthesis in cancer cells, leading to apoptosis.

    Molecular Biology: It is used as a tool to study DNA-protein interactions and DNA repair mechanisms.

    Chemical Biology: It serves as a probe to investigate the effects of trifluoroacetylation on nucleoside function and stability.

Mechanism of Action

The mechanism of action of TFA-aha-dU involves its incorporation into DNA during replication. The trifluoroacetyl group interferes with the normal base-pairing and hydrogen bonding, leading to errors in DNA synthesis. This results in the inhibition of DNA replication and ultimately causes cell death. The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    Trifluorothymidine (TFT): Another trifluoroacetylated nucleoside analog used in antiviral and anticancer research.

    5-Fluorouracil (5-FU): A fluorinated pyrimidine analog used in cancer chemotherapy.

    Gemcitabine: A nucleoside analog used as an anticancer agent.

Uniqueness

TFA-aha-dU is unique due to the presence of both a trifluoroacetyl group and an alpha-hydroxy group, which confer distinct chemical and biological properties. Unlike other nucleoside analogs, this compound has a dual mechanism of action involving both base-pairing interference and potential oxidative stress induction.

Properties

IUPAC Name

(E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N4O7/c21-20(22,23)18(32)25-8-4-2-1-3-7-24-15(30)6-5-12-10-27(19(33)26-17(12)31)16-9-13(29)14(11-28)34-16/h5-6,10,13-14,16,28-29H,1-4,7-9,11H2,(H,24,30)(H,25,32)(H,26,31,33)/b6-5+/t13-,14+,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMRZKBUOFUSRQ-JHCHYBNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C=CC(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/C(=O)NCCCCCCNC(=O)C(F)(F)F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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